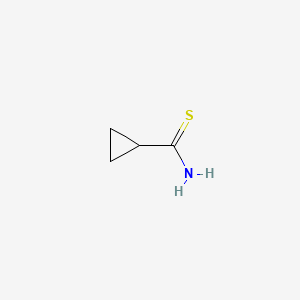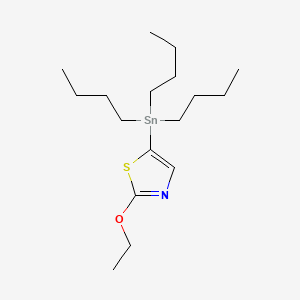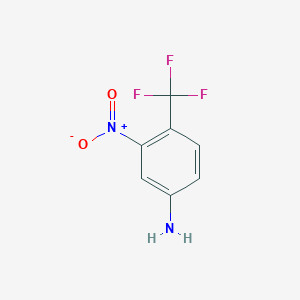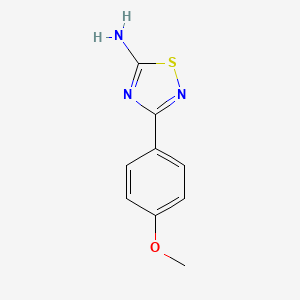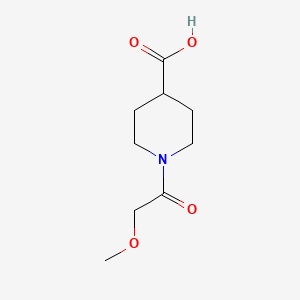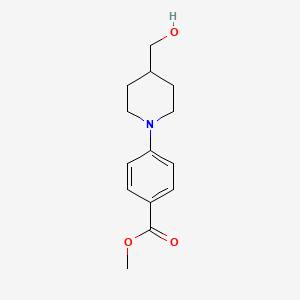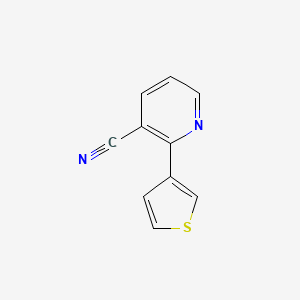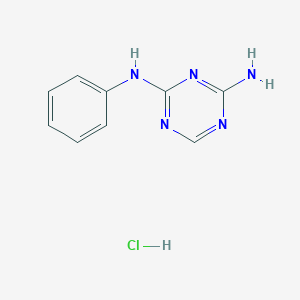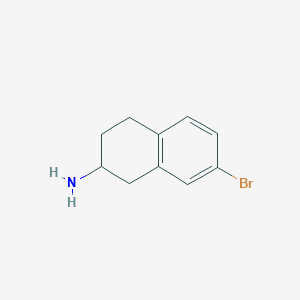
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amina
Descripción general
Descripción
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is an organic compound with the molecular formula C10H12BrN It is a brominated derivative of 1,2,3,4-tetrahydronaphthalen-2-amine, featuring a bromine atom at the 7th position of the naphthalene ring
Aplicaciones Científicas De Investigación
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of brominated organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
Target of Action
It is structurally similar to 2-aminotetralin , which has been shown to inhibit the reuptake of serotonin and norepinephrine . Therefore, it is possible that 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine may also interact with these neurotransmitter systems.
Mode of Action
If it acts similarly to 2-Aminotetralin, it may inhibit the reuptake of serotonin and norepinephrine, increasing their concentrations in the synaptic cleft and prolonging their action .
Biochemical Pathways
If it does inhibit the reuptake of serotonin and norepinephrine, it could affect a variety of physiological processes, including mood regulation, sleep, and the body’s response to stress .
Result of Action
If it does inhibit the reuptake of serotonin and norepinephrine, it could potentially have antidepressant or anxiolytic effects .
Análisis Bioquímico
Biochemical Properties
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the reuptake of serotonin and norepinephrine, which suggests its potential role in modulating neurotransmitter levels . The nature of these interactions involves binding to transporter proteins, thereby affecting the availability of these neurotransmitters in the synaptic cleft.
Cellular Effects
The effects of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with neurotransmitter transporters can lead to altered signaling pathways in neuronal cells, potentially affecting mood and behavior . Additionally, changes in gene expression related to neurotransmitter synthesis and degradation have been observed.
Molecular Mechanism
At the molecular level, 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft . This inhibition can result in enhanced neurotransmission and altered neuronal activity. Furthermore, it may influence enzyme activity related to neurotransmitter metabolism, thereby affecting overall neurotransmitter homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure can lead to degradation and reduced efficacy . Long-term effects observed in in vitro and in vivo studies include sustained changes in neurotransmitter levels and associated behavioral changes.
Dosage Effects in Animal Models
The effects of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine vary with different dosages in animal models. At lower doses, it has been observed to enhance neurotransmission and improve mood-related behaviors . At higher doses, toxic or adverse effects such as neurotoxicity and behavioral disturbances have been reported. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is involved in several metabolic pathways. It interacts with enzymes responsible for neurotransmitter synthesis and degradation, such as monoamine oxidase . These interactions can affect metabolic flux and metabolite levels, leading to altered neurotransmitter homeostasis. The compound’s metabolism also involves conjugation reactions that facilitate its excretion from the body.
Transport and Distribution
Within cells and tissues, 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in target tissues, such as the brain. The compound’s ability to cross the blood-brain barrier is particularly important for its effects on neuronal function.
Subcellular Localization
The subcellular localization of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine affects its activity and function. It is primarily localized in synaptic vesicles and neuronal cell membranes, where it interacts with neurotransmitter transporters . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its efficacy and duration of action.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-amine. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the naphthalene ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and reactant concentration, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalenone derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under appropriate conditions.
Major Products:
Oxidation: Naphthalenone derivatives.
Reduction: 1,2,3,4-tetrahydronaphthalen-2-amine.
Substitution: Various substituted naphthalen-2-amines.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydronaphthalen-2-amine: The non-brominated parent compound.
7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: A positional isomer with the bromine atom at the 1st position.
7-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol: An alcohol derivative with a hydroxyl group at the 2nd position.
Uniqueness: 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to the specific positioning of the bromine atom, which can significantly influence its chemical reactivity and biological activity. This positional specificity allows for targeted interactions in various applications, making it a valuable compound in research and industry.
Propiedades
IUPAC Name |
7-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5,10H,2,4,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTPMWBRGXAFII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595737 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885280-71-7 | |
| Record name | 7-Bromo-1,2,3,4-tetrahydro-2-naphthalenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885280-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30595737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-1-[3-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B1358225.png)
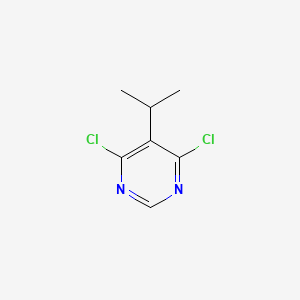
![ethyl 2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetate](/img/structure/B1358228.png)
